1-(2,5-Dimethoxyphenyl)-3-phenylthiourea
Description
1-(2,5-Dimethoxyphenyl)-3-phenylthiourea (CAS: 6311-53-1) is a thiourea derivative with the molecular formula C₁₅H₁₆N₂S and a molecular weight of 256.37 g/mol . Structurally, it features a phenyl group and a 2,5-dimethoxyphenyl group linked via a thiourea (–NH–C(S)–NH–) bridge. This compound has been studied in the context of tyrosinase inhibition, a key enzyme in melanin synthesis, though direct evidence of its efficacy is less documented compared to related urea derivatives .
Properties
CAS No. |
32065-63-7 |
|---|---|
Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C15H16N2O2S/c1-18-12-8-9-14(19-2)13(10-12)17-15(20)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,20) |
InChI Key |
DYIPNXQBWVUFEX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
solubility |
43.3 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea and urea derivatives are widely explored for their biological and chemical properties. Below is a systematic comparison of 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea with structurally analogous compounds:
Substituent Effects on Tyrosinase Inhibition
- Methoxy vs. However, chloro groups may increase membrane permeability due to higher lipophilicity.
- Thiourea vs. Urea Core : Urea derivatives (e.g., ) often exhibit stronger hydrogen-bonding capacity due to the carbonyl oxygen, contributing to higher tyrosinase inhibition (IC₅₀: 1.2 μM) compared to thioureas, where the sulfur atom reduces polarity.
Structural and Electronic Comparisons
- Positional Isomerism : The 2,5-dimethoxy substitution in the target compound contrasts with 3,4,5-trimethoxy groups in . The latter’s symmetric substitution may enhance π-π stacking interactions with aromatic residues in enzymes, improving inhibitory potency.
- Fluorinated Analogues: Compounds like 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea incorporate trifluoromethyl (–CF₃) groups, which increase metabolic stability and lipophilicity but may reduce solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
